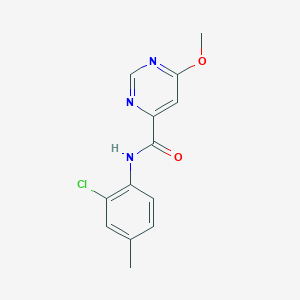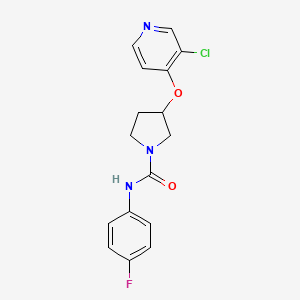![molecular formula C20H15Cl3N2O2 B2840744 N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 339023-98-2](/img/structure/B2840744.png)
N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters is another method that could potentially be used in the synthesis of such compounds .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving compounds with similar structures . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides) using a palladium catalyst. Here’s how this compound fits into this field:
- Mechanism : The compound undergoes oxidative addition with palladium, leading to the formation of a new Pd–C bond. Subsequently, transmetalation occurs, transferring the organic group from boron to palladium .
Antifungal Activity
Exploring the compound’s potential antimicrobial properties:
- Testing : The synthesized compound can be evaluated against fungal strains such as Candida albicans and Rhizopus oryzae using standard methods .
Indole Derivatives
Considering the compound’s indole moiety:
Fischer Indole Synthesis
Exploring the synthetic route:
Future Directions
The future directions for research on “N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide” and similar compounds could involve further exploration of their potential anticancer activities . Additionally, the development of more efficient synthesis methods, such as improved protocols for the functionalizing deboronation of alkyl boronic esters, could be a valuable area of study .
properties
IUPAC Name |
N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O2/c21-16-7-4-8-17(22)15(16)12-25-11-14(9-18(23)20(25)27)19(26)24-10-13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAHZYBJENKAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840664.png)
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2840666.png)


![N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2840673.png)
![N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2840674.png)




![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)
![4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840683.png)
